molecular formula C8H5ClFNO B8012776 3-Chloro-5-fluoro-2-methoxybenzonitrile

3-Chloro-5-fluoro-2-methoxybenzonitrile

Cat. No.: B8012776
M. Wt: 185.58 g/mol
InChI Key: NIRNSGPYTHHTHZ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-2-methoxybenzonitrile is a multifunctional aromatic compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol. It is characterized by a benzonitrile backbone substituted with chloro, fluoro, and methoxy groups, which creates a unique electronic environment ideal for further chemical exploration. This compound is exclusively intended for research applications and is not designed for human therapeutic or veterinary use. In scientific research, this compound serves as a valuable synthetic building block, particularly in medicinal chemistry and proteomics. Its distinct structure allows it to act as a key intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the halogen atoms (chloro and fluoro) and the methoxy group on the aromatic ring makes it a versatile substrate for various chemical transformations. These include nucleophilic aromatic substitution reactions, where the halogens can be replaced by other nucleophiles, and palladium-catalyzed coupling reactions, such as Suzuki-Miyaura cross-coupling, which are pivotal for constructing carbon-carbon bonds in drug discovery. The compound's potential to interact with specific enzymatic targets and modulate biological activity is an area of ongoing investigation. Researchers utilize this chemical for its potential in developing new pharmaceutical candidates and for studying protein interactions and modifications. Its role as a precursor in the development of materials with specific electronic or optical properties is also recognized in materials science.

Properties

IUPAC Name

3-chloro-5-fluoro-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRNSGPYTHHTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-2-methoxybenzonitrile typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzonitrile core. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 3-chloro-5-fluoro-2-nitrobenzonitrile, is subjected to methoxylation using sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions under optimized conditions to ensure high yield and purity. The process typically includes steps such as:

    Preparation of Precursors: Synthesis of intermediates like 3-chloro-5-fluoro-2-nitrobenzonitrile.

    Methoxylation: Conversion of the nitro group to a methoxy group using sodium methoxide.

    Purification: Isolation and purification of the final product through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-fluoro-2-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Agrochemicals: It is employed in the synthesis of agrochemical products, including herbicides and pesticides.

    Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methoxybenzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to therapeutic effects. The specific molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3-Bromo-5-fluoro-2-methoxybenzonitrile (C₈H₅BrFNO)

Key Differences :

  • Substituent : Bromine replaces chlorine at position 3.
  • Molecular Weight : 230.03 g/mol (vs. ~185.59 g/mol for the target compound).
  • Higher molecular weight may reduce solubility in polar solvents but improve crystallinity.
  • Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s favorable leaving-group properties .

2-Amino-4-chloro-5-methoxybenzonitrile (C₈H₇ClN₂O)

Key Differences :

  • Substituent: Amino (–NH₂) group at position 2 instead of methoxy.
  • Electronic Effects: The amino group is strongly electron-donating, increasing electron density on the aromatic ring. This contrasts with the methoxy group’s moderate electron-donating effect in the target compound.
  • Reactivity: Enhanced susceptibility to electrophilic substitution at positions ortho/para to the amino group. The amino group also increases solubility in aqueous media via hydrogen bonding .

3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile (C₁₄H₉Cl₂NO₂)

Key Differences :

  • Structure: Contains a phenoxy (–O–C₆H₃ClOCH₃) substituent at position 5, forming a biphenyl ether linkage.
  • Molecular Weight : 294.14 g/mol (vs. ~185.59 g/mol).
  • Properties :
    • Increased lipophilicity due to the additional aromatic ring, making it more suitable for lipid-rich environments.
    • The ether linkage may reduce chemical stability under acidic or oxidative conditions compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Chloro-5-fluoro-2-methoxybenzonitrile C₈H₄ClFNO ~185.59 –Cl (C3), –F (C5), –OCH₃ (C2), –C≡N High electrophilicity, moderate solubility in organic solvents
3-Bromo-5-fluoro-2-methoxybenzonitrile C₈H₅BrFNO 230.03 –Br (C3), –F (C5), –OCH₃ (C2), –C≡N Enhanced reactivity in NAS, lower solubility in water
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 –NH₂ (C2), –Cl (C4), –OCH₃ (C5), –C≡N High aqueous solubility, electron-rich ring
3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile C₁₄H₉Cl₂NO₂ 294.14 –Cl (C3, C2'), –OCH₃ (C5'), –C≡N, –O– Lipophilic, prone to oxidative degradation

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-Chloro-5-fluoro-2-methoxybenzonitrile?

  • Methodology :

  • Substitution Reactions : Use halogenation (e.g., Cl/F introduction via reagents like NaF/KF for fluorination and PCl₅ for chlorination) on a pre-functionalized benzaldehyde or benzonitrile scaffold. For example, chlorination of a methoxy-fluoro-benzaldehyde intermediate followed by cyanation (e.g., using CuCN or KCN) .
  • Coupling Reactions : Employ Suzuki-Miyaura or Ullmann coupling for regioselective introduction of substituents. For example, coupling a boronate ester with a halogenated benzonitrile precursor .
    • Key Considerations : Monitor reaction temperature (e.g., chlorination at 0–5°C to avoid over-substitution) and use anhydrous conditions for cyanation steps .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Identify methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm and aromatic protons (splitting patterns depend on substituent positions).
  • ¹³C NMR : Confirm nitrile (C≡N) peak at ~110–120 ppm and fluorine/chlorine-induced deshielding in aromatic carbons .
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ matching the molecular weight (209.59 g/mol) and isotopic peaks for Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodology :

  • LogP Analysis : Calculate partition coefficient (logP ~2.5–3.0) using software like ACD/Labs to predict solubility in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM) .
  • Experimental Validation : Conduct saturation solubility tests in DMSO (high solubility) vs. hexane (low solubility) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How to resolve regioselectivity challenges during electrophilic substitution on the benzonitrile core?

  • Methodology :

  • Directing Effects : The nitrile group (-CN) is meta-directing, while methoxy (-OCH₃) is ortho/para-directing. Use DFT calculations (e.g., Gaussian) to predict dominant substitution sites and validate via LC-MS monitoring of intermediates .
  • Protecting Groups : Temporarily protect -OCH₃ with TMSCl to prevent unwanted ortho/para halogenation during nitrile-directed reactions .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

  • Methodology :

  • Process Optimization :
  • Use flow chemistry to control reaction time and temperature (e.g., microreactors for exothermic chlorination steps) .
  • Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess halogenating agents .
  • Analytical QC : Implement inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Q. How to evaluate the compound’s potential as a ligand in catalytic systems?

  • Methodology :

  • Coordination Studies : Perform titration experiments with transition metals (e.g., Pd²⁺ or Cu²⁺) using UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands.
  • Catalytic Activity : Test in cross-coupling reactions (e.g., Heck or Sonogashira) and compare yields against standard ligands (e.g., PPh₃) .

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